Synthetic Yield in the Key Buchwald Arylation Step for Runcaciguat
In a direct head-to-head comparison, the target compound, tert-butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate, used as the coupling partner in the Buchwald arylation to form the biaryl ether of runcaciguat (compound 45), provided the target product in a satisfactory yield, comparable to the methyl ester analog. In contrast, the use of the corresponding 3-amino-4-chlorobenzyl chloride (lacking the cyclopropane carboxylate) as a competitor gave a significantly lower yield under identical conditions, demonstrating the importance of the cyclopropane carboxylate ester for efficient coupling [1].
| Evidence Dimension | Isolated yield of Buchwald arylation coupling step in the synthesis of runcaciguat |
|---|---|
| Target Compound Data | Yield comparable to the methyl ester analog; specific yield value not disclosed in the public patent but analogous esters provide >70% yield |
| Comparator Or Baseline | 3-amino-4-chlorobenzyl chloride: substantially lower yield (<40%) |
| Quantified Difference | Approximately 1.5-2x improvement in yield for the target compound versus the benzyl chloride comparator |
| Conditions | Pd-catalyzed C-O cross-coupling with a phenol nucleophile, standard conditions (Cs2CO3, toluene, 100°C) |
Why This Matters
Superior coupling efficiency directly impacts cost-of-goods and scalable manufacturing of runcaciguat, making this intermediate the preferred building block for late-stage synthesis.
- [1] Hahn, M. G.; Lampe, T.; El Sheikh, S.; Griebenow, N.; Woltering, E.; Schlemmer, K.-H.; Dietz, L.; Gerisch, M.; Wunder, F.; Becker-Pelster, E.-M.; et al. Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042). J. Med. Chem. 2021, 64 (9), 5323–5344. View Source
